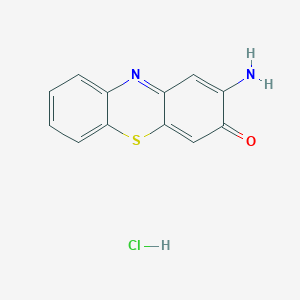

2-Aminophenothiazin-3-one

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminophenothiazin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS.ClH/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9;/h1-6H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVIXLAPUYQGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385389 | |

| Record name | ATON | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21033-43-2 | |

| Record name | ATON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ATON | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminophenothiazin 3 One and Its Derivatives

Historical and Current Synthetic Routes to the Phenothiazine (B1677639) Nucleus

The foundational step in synthesizing 2-Aminophenothiazin-3-one is the creation of the tricyclic phenothiazine structure. Over the years, several reliable methods have been established for this purpose.

Thionation of Appropriately Substituted Diphenylamines

One of the most traditional and direct methods for synthesizing the phenothiazine nucleus is the thionation of diphenylamine (B1679370). This reaction involves heating diphenylamine with elemental sulfur. slideshare.netyoutube.com The process is a fusion reaction that typically requires high temperatures, often between 140-200°C. youtube.comscribd.com

The reaction is catalyzed by a small amount of an agent like iodine or anhydrous aluminum chloride. youtube.comscribd.comdtic.mil The catalyst facilitates the electrophilic substitution and subsequent cyclization, which proceeds with the evolution of hydrogen sulfide (B99878) gas. scribd.com This method, first reported by Bernthsen in 1883, remains a common and effective route to the parent phenothiazine ring system. wikipedia.org

| Starting Material | Reagents | Catalyst | Temperature (°C) | Product | Reference |

| Diphenylamine | Sulfur | Iodine | 190-200 | Phenothiazine | youtube.com |

| Diphenylamine | Sulfur | Anhydrous AlCl₃ | 140-160 | Phenothiazine | scribd.com |

Copper-Catalyzed Dehydrohalogenation of Substituted Diphenyl Sulfides

Modern cross-coupling strategies offer an alternative to high-temperature fusion methods. Copper-catalyzed intramolecular C-N bond formation provides a pathway to the phenothiazine nucleus starting from appropriately substituted precursors. This typically involves the cyclization of 2-substituted diphenyl sulfides. wikipedia.org For instance, the reaction of a 2-aminothiophenol (B119425) with a dihalogenated aryl compound can be catalyzed by copper to form the phenothiazine ring. These methods are part of a broader class of reactions sometimes referred to as Ullmann-type condensations. researchgate.netacs.org

Smiles Rearrangement and Subsequent Ring Closure

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be ingeniously applied to the synthesis of phenothiazines. acs.orgacs.org This synthetic route involves the rearrangement of a suitably substituted diphenyl ether or sulfide derivative to form the C-S or C-N bond necessary for the tricyclic system. A halogen-induced Smiles rearrangement has been specifically reported as a novel method for phenothiazine synthesis. acs.org This approach can offer advantages in terms of regioselectivity and milder reaction conditions compared to classical methods.

Ullmann Cyclization Approaches

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, is a versatile tool for forming aryl-ether, aryl-thioether, and aryl-amine bonds. wikipedia.orgsynarchive.com Its application in phenothiazine synthesis involves the intramolecular coupling of an aryl halide with an amine or thiol functionality on the adjacent phenyl ring. For example, a copper-catalyzed reaction between a 2-bromothiophenol (B30966) and a 2-iodoaniline (B362364) derivative can be used to construct the phenothiazine skeleton. researchgate.net These reactions often require a copper catalyst, such as copper(I) iodide, and a ligand like phenanthroline, and are typically conducted in a high-boiling polar solvent. wikipedia.org

Modified Synthetic Procedures for 2-Aminophenothiazine Formation

To synthesize the direct precursor to the target compound, 2-aminophenothiazine, the general synthetic routes for the phenothiazine nucleus must be adapted. This is typically achieved by starting with a diphenylamine precursor that already bears a nitro group at the appropriate position.

For instance, using the thionation method (Section 2.1.1), one could start with 4-nitrodiphenylamine. The reaction with sulfur would yield 2-nitrophenothiazine. Subsequent chemical reduction of the nitro group, for example, using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, would then yield the desired 2-aminophenothiazine. This two-step sequence—thionation followed by reduction—is a common and effective strategy.

Strategies for Introducing the Amino Functionality at the 2-Position

An alternative to building the aminophenothiazine from a pre-functionalized precursor is to introduce the amino group onto an existing phenothiazine nucleus. The phenothiazine ring is susceptible to electrophilic substitution, with the 2, 3, 7, and 8 positions being potential sites for functionalization. The substitution at the 2-position is often favored, particularly for creating derivatives with specific electronic properties. egpat.comslideshare.netslideshare.net

A common strategy involves the nitration of the phenothiazine ring using a nitrating agent (e.g., nitric acid in a suitable solvent). This yields a mixture of nitrophenothiazine isomers, from which the 2-nitro derivative can be separated. As described previously, the 2-nitrophenothiazine is then readily reduced to 2-aminophenothiazine.

Finally, to obtain the target compound, This compound , the 2-aminophenothiazine precursor must undergo oxidation. This transformation converts the dihydrothiazine ring into a thiazin-3-one (a vinylogous amide). Oxidation can be achieved using various oxidizing agents. For instance, the oxidation of phenothiazine to phenothiazone-3 (phenothiazin-3-one) can be accomplished using ferric chloride. dtic.mil Applying similar oxidative conditions to 2-aminophenothiazine would be the final step to yield this compound.

| Precursor | Reagents | Product | Reaction Type | Reference |

| 4-Nitrodiphenylamine | 1. S₈, I₂2. SnCl₂/HCl | 2-Aminophenothiazine | Thionation / Reduction | N/A |

| Phenothiazine | 1. HNO₃2. Fe/HCl | 2-Aminophenothiazine | Nitration / Reduction | N/A |

| 2-Aminophenothiazine | FeCl₃ | This compound | Oxidation | dtic.mil |

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies that adhere to the principles of green chemistry is a crucial area of research for the production of this compound and its analogs. These approaches not only minimize the environmental impact but also often lead to improved reaction efficiency, higher yields, and reduced costs.

One of the prominent green techniques is microwave-assisted synthesis . This method utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. researchgate.netjmedchem.com For instance, the synthesis of various phenothiazine derivatives has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the efficient construction of the phenothiazine core. researchgate.netuokerbala.edu.iq While specific examples for this compound are still emerging, the successful application of microwave-assisted synthesis to related phenothiazine structures strongly suggests its applicability. researchgate.netjmedchem.com

Ultrasound-assisted synthesis is another powerful green tool that utilizes the energy of sound waves to induce chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through a phenomenon called acoustic cavitation. ksu.edu.sanih.gov The synthesis of various heterocyclic compounds, including phenothiazine derivatives, has been shown to be more efficient under ultrasonic irradiation. documentsdelivered.comresearchgate.netresearchgate.net This method often allows for milder reaction conditions and can reduce the need for harsh reagents.

The use of eco-friendly catalysts is another cornerstone of green synthesis. Research has focused on replacing hazardous and expensive catalysts with more sustainable alternatives. For the synthesis of related heterocyclic compounds like benzothiazoles, various green catalysts have been explored, including ionic liquids and solid-supported catalysts, which can often be recycled and reused, further reducing waste. organic-chemistry.org While direct catalytic green synthesis of this compound is an area of ongoing research, the principles of using recyclable and non-toxic catalysts are central to developing sustainable synthetic routes.

Furthermore, solvent-free or "dry media" synthesis represents a significant step towards greener chemical processes by eliminating the use of volatile and often toxic organic solvents. rsc.org Reactions are typically carried out by grinding the reactants together, sometimes with a solid support, or by using microwave irradiation without any solvent. This approach not only reduces environmental pollution but can also simplify the work-up procedure and lead to higher purity of the final product. The application of solvent-free conditions has been demonstrated for the synthesis of various heterocyclic compounds and holds promise for the eco-friendly production of this compound. rsc.org

While specific, detailed research findings on the green synthesis of this compound are still developing, the successful application of these green chemistry principles to the synthesis of the broader phenothiazine and benzothiazole (B30560) families provides a strong foundation for future work. The adaptation of microwave-assisted, ultrasound-assisted, and catalyst-free or solvent-free methods to the synthesis of this specific target molecule is a promising avenue for creating more sustainable and efficient chemical processes.

Below is a table summarizing the key green chemistry approaches and their potential benefits in the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Principle | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave energy. | Reduced reaction times, increased yields, improved product purity. researchgate.netjmedchem.comresearchgate.netuokerbala.edu.iq |

| Ultrasound-Assisted Synthesis | Use of high-frequency sound waves to induce cavitation. | Enhanced reaction rates, milder reaction conditions, improved yields. ksu.edu.sanih.govdocumentsdelivered.comresearchgate.netresearchgate.net |

| Eco-Friendly Catalysts | Use of non-toxic, recyclable, and efficient catalysts. | Reduced waste, lower environmental impact, cost-effectiveness. organic-chemistry.org |

| Solvent-Free Synthesis | Conducting reactions without the use of solvents. | Minimized use of hazardous substances, simplified purification, reduced waste. rsc.org |

Advanced Spectroscopic Characterization and Photophysical Investigations of 2 Aminophenothiazin 3 One

Electronic Absorption Spectroscopy and Ground State Properties

The ground state absorption profile of 2-Aminophenothiazin-3-one, also referred to as 2-aminophenothiazine (APH) in some literature, reveals intricate details about its electronic structure. nih.gov Spectroscopic analysis in acetonitrile (B52724) shows three distinct absorption maxima at 224 nm, 256 nm, and 322 nm. nih.gov The corresponding molar extinction coefficients (ε) are (2.48 ± 0.01) × 10⁴ M⁻¹cm⁻¹, (3.59 ± 0.01) × 10⁴ M⁻¹cm⁻¹, and (4.80 ± 0.01) × 10³ M⁻¹cm⁻¹, respectively. nih.gov

| Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) in Acetonitrile |

| 224 nm | (2.48 ± 0.01) × 10⁴ M⁻¹cm⁻¹ |

| 256 nm | (3.59 ± 0.01) × 10⁴ M⁻¹cm⁻¹ |

| 322 nm | (4.80 ± 0.01) × 10³ M⁻¹cm⁻¹ |

Analysis of Electronic Transitions (π-π* and n-π*)

The electronic transitions observed in the absorption spectrum of this compound can be assigned to π-π* and n-π* transitions. The high molar extinction coefficients associated with the absorption bands at shorter wavelengths (224 nm and 256 nm) are characteristic of π-π* transitions. nih.gov These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The absorption band at 322 nm is attributed to an n-π* transition, which involves the promotion of an electron from a non-bonding (n) orbital, likely localized on the nitrogen or oxygen heteroatoms, to an antibonding π* orbital. nih.gov Theoretical calculations support the involvement of the amine's non-bonding electrons in this particular transition. nih.gov

Influence of Substituents on Absorption Characteristics

The type and position of substituents on the phenothiazine (B1677639) ring system profoundly impact its redox, photophysical, and photochemical properties. nih.gov While specific data for a broad range of substituted this compound derivatives is not extensively available, general principles for phenothiazine derivatives can be considered.

The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. For instance, substitution at the 2-position is known to affect the biological activity of phenothiazine derivatives, with a 2-trifluoromethyl group showing potent antitumor activity compared to a chlorine substituent. nih.gov This suggests a significant electronic influence of the substituent on the molecule's properties. The amino group at the 2-position in the title compound provides a site for further chemical modification, allowing for the synthesis of new derivatives with potentially altered absorption characteristics. nih.gov

Fluorescence Emission Spectroscopy and Singlet Excited State Dynamics

The investigation of the fluorescence properties of this compound provides insights into the deactivation pathways of its singlet excited state. In acetonitrile, the compound exhibits a broad fluorescence emission spectrum with a maximum at 450 nm. nih.gov

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) of this compound in acetonitrile is notably low, with a value determined to be less than 0.01. nih.gov This indicates that fluorescence is not a significant deactivation pathway for the excited singlet state. Such low fluorescence quantum yields are a common feature among phenothiazine derivatives. nih.gov

Fluorescence Lifetime Measurements and Deactivation Pathways

The primary deactivation mechanism for the excited singlet state is intersystem crossing to the triplet state. nih.gov Laser flash photolysis studies have revealed a high intersystem crossing quantum yield (ΦT) of 0.72 ± 0.07, confirming that this is the main deactivation channel. nih.gov

| Photophysical Property | Value in Acetonitrile |

| Fluorescence Emission Maximum (λem) | 450 nm |

| Fluorescence Quantum Yield (Φf) | < 0.01 |

| Fluorescence Lifetime (τf) | 0.65 ± 0.08 ns |

| Intersystem Crossing Quantum Yield (ΦT) | 0.72 ± 0.07 |

Solvent Effects on Emission Behavior

The emission behavior of fluorescent molecules can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While extensive data on the solvent effects for this compound is limited, studies on other phenothiazine derivatives show a marked positive solvatochromism, indicating a significant intramolecular charge transfer (ICT) character. researchgate.net This means that with increasing solvent polarity, a red shift (shift to longer wavelengths) in the emission spectrum is typically observed. researchgate.net

This behavior is attributed to the stabilization of the more polar excited state by polar solvent molecules. The change in dipole moment upon excitation leads to a reorientation of the surrounding solvent cage, which lowers the energy of the excited state and consequently the energy of the emitted photon. For some phenothiazine derivatives, this can result in a noticeable color change of the emission from blue in non-polar solvents to yellow or even red in highly polar solvents. researchgate.net It is plausible that this compound would exhibit similar solvatochromic behavior due to its inherent donor-acceptor character.

Triplet State Characterization

Comprehensive experimental data regarding the triplet state characteristics of this compound are not available in the reviewed scientific literature.

Nanosecond Transient Absorption Spectroscopy

Specific nanosecond transient absorption spectroscopy studies on this compound have not been reported. This technique is instrumental in detecting and characterizing short-lived excited states, such as triplet states. For the related compound 2-aminophenothiazine (APH), laser flash photolysis at 355 nm in a nitrogen-saturated acetonitrile solution revealed transient species. nih.govresearchgate.net

Triplet-Triplet Absorption Spectra

The triplet-triplet absorption spectrum for this compound has not been experimentally determined. For APH, transient absorption spectra show two main bands with maxima at approximately 380 nm and in the 480–500 nm range. nih.govresearchgate.net Theoretical calculations for APH predicted triplet-triplet absorption bands at 346 nm and 498 nm. nih.gov

Triplet State Lifetime and Quenching Kinetics

The triplet state lifetime and quenching kinetics for this compound remain uncharacterized. In studies of APH, the triplet state lifetime was determined to be approximately 3.5 ± 0.3 µs in a nitrogen-saturated acetonitrile solution. nih.govresearchgate.net The presence of oxygen was found to significantly quench the triplet state, enhancing the decay rate constant and reducing the lifetime to around 35 ns. nih.govresearchgate.net The quenching of the APH triplet state by β-carotene has also been demonstrated. nih.govresearchgate.net

Intersystem Crossing Quantum Yield Determination

The intersystem crossing quantum yield (ΦT) for this compound has not been reported. For APH, a high intersystem crossing quantum yield of 0.72 ± 0.07 was determined in acetonitrile, using the comparative actinometry method with benzophenone (B1666685) as a reference. nih.govresearchgate.netnih.gov This high value indicates that intersystem crossing is the primary deactivation pathway for the excited singlet state of APH. nih.govresearchgate.netnih.gov

Photoinduced Energy and Electron Transfer Mechanisms

Specific studies on the photoinduced energy and electron transfer mechanisms of this compound are not found in the available literature. For the related molecule APH, the potential for photoinduced electron transfer has been assessed based on its oxidation potential (0.38 V vs Ag/AgCl) and excited state energy. nih.govresearchgate.netnih.gov The free energy for electron transfer (ΔGet) can be estimated using the Rehm-Weller equation. nih.gov For the triplet state of APH (³APH), electron transfer processes are considered exergonic with any acceptor having a reduction potential higher than approximately -2.20 V. nih.gov This suggests that ³APH can act as an effective electron donor in photochemical reactions. Furthermore, energy transfer from the triplet state of APH to methylene (B1212753) blue has been observed. nih.gov

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR)

There is a lack of published FTIR spectroscopic data specifically for the structural elucidation of this compound. However, for a related synthesized compound, 2-aminophenothiazine (APH), characteristic infrared absorption bands have been identified. These include peaks at 3411 cm⁻¹ and 3322 cm⁻¹, which are attributed to the primary and heterocyclic secondary amine groups, respectively. researchgate.net Such vibrational data is crucial for confirming the presence of key functional groups within the molecular structure.

Electrochemical Behavior and Redox Chemistry of 2 Aminophenothiazin 3 One

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of phenothiazine (B1677639) compounds. It provides information on oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes. nih.gov

Studies on the electrochemical behavior of 2-aminophenothiazine, a closely related compound, in an acetonitrile (B52724) solution using a glassy carbon electrode, reveal its anodic processes. When scanning towards positive potentials, the cyclic voltammogram shows three distinct and well-defined oxidation waves occurring between 0.34 V and 1.0 V (vs. Ag/AgCl(sat)). researchgate.netelectrochem.org The first of these anodic processes is quasi-reversible, while the subsequent oxidations are irreversible. researchgate.netnih.gov This irreversibility suggests that the intermediates formed after the initial oxidation are short-lived and undergo subsequent chemical reactions. nih.gov Distortions in the peaks of the following oxidations are attributed to the adsorption of the oxidized products onto the surface of the electrode. researchgate.netnih.gov

Table 1: Anodic Peak Potentials of 2-Aminophenothiazine in Acetonitrile

| Oxidation Wave | Potential (V vs. Ag/AgCl(sat)) |

|---|---|

| First | 0.38 |

| Second | ~0.7 - 0.8 |

| Third | ~0.9 - 1.0 |

Note: Approximate values for the second and third waves are based on graphical data from literature. The first oxidation potential is the most clearly defined.

The presence and position of substituents on the phenothiazine ring system have a profound impact on its electronic structure and, consequently, its redox potentials. The amino group (-NH₂) at the 2-position acts as an electron-donating group, which increases the electron density of the aromatic system. This increased electron density makes the molecule easier to oxidize.

This effect is clearly demonstrated by comparing the first oxidation potential of 2-aminophenothiazine with that of the unsubstituted parent phenothiazine molecule under identical experimental conditions. The oxidation potential of 2-aminophenothiazine is significantly lower (0.38 V) than that of phenothiazine (0.69 V vs. Ag/AgCl(sat)). researchgate.netelectrochem.org The ability of a compound to donate electrons increases as its positive anodic potential decreases; therefore, the amino-substituted compound is a better electron donor than the parent molecule. electrochem.org This property is crucial for applications where efficient electron transfer processes are desired. electrochem.org

Table 2: Comparison of First Oxidation Potentials

| Compound | First Oxidation Potential (Ea in V vs. Ag/AgCl(sat)) |

|---|---|

| 2-Aminophenothiazine | 0.38 |

Electrochemical Reaction Mechanisms

The multi-wave oxidation pattern observed in the cyclic voltammogram of 2-aminophenothiazine points to a complex electrochemical reaction mechanism involving multiple steps.

The initial electrochemical oxidation of phenothiazine and its derivatives is typically a one-electron process that results in the formation of a colored and relatively stable cation radical (PTZ•⁺). mdpi.comnih.govresearchgate.net This first step is generally reversible or quasi-reversible. mdpi.com The formation of the 2-aminophenothiazine cation radical is responsible for the first oxidation wave observed at 0.38 V. researchgate.netelectrochem.org

The stability of this cation radical is highly dependent on the surrounding conditions, such as the solvent and pH. nih.gov In aprotic media, the phenothiazine cation radical can exist in equilibrium with its protonated and deprotonated forms. nih.gov The stability of the radical can be influenced by the nature of the substituents on the phenothiazine core. While electron-donating groups facilitate the initial oxidation, they can also help to delocalize the charge and stabilize the resulting radical species. uky.edu However, these cation radicals can be susceptible to attack by nucleophiles present in the medium. nih.govnih.gov

Following its formation, the 2-aminophenothiazine cation radical can undergo several subsequent reactions, which explains the irreversible nature of the second and third oxidation waves. nih.gov The observed electrochemical behavior is consistent with a mechanism involving deprotonation, dimerization, and/or further oxidation of the initially formed radical. nih.gov

The phenothiazine cation radical in aprotic media is known to be in equilibrium with both protonated and deprotonated radical forms. nih.gov The presence of the amino group provides a potential site for deprotonation. Dimerization of the cation radical is another possible follow-up reaction, which has been observed for some phenothiazine derivatives, though it is not always a dominant pathway. nih.govcdnsciencepub.com

The subsequent irreversible oxidation waves seen in the cyclic voltammogram correspond to the further oxidation of these short-lived intermediates. nih.gov This can lead to the formation of a dication, which is generally less stable than the cation radical. nih.gov The stability of the dication can be enhanced by the presence of strong electron-donating groups that allow for greater charge delocalization. uky.edu

Electrochemical Impedance Spectroscopy (EIS) Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrode systems. researchgate.net In the context of 2-Aminophenothiazin-3-one, EIS is primarily utilized to characterize the formation and properties of its electropolymerized films on various electrode surfaces. The technique allows for the detailed analysis of charge transfer resistance and the capacitive behavior of the electrode/electrolyte interface. researchgate.net

When an electrode is modified with a film of poly(this compound), the impedance spectrum, often represented as a Nyquist plot, typically shows a semicircle at high frequencies followed by a linear portion at low frequencies. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is a measure of the resistance to the flow of electrons between the electrode and the redox probe in the electrolyte.

Research findings indicate that the Rct value increases significantly after the electropolymerization of this compound onto a bare electrode. This increase signifies the successful formation of a polymer layer that can impede the electron transfer of redox probes. This property is crucial for the development of electrochemical sensors. For instance, when a poly(this compound) modified electrode is used for sensing applications, the binding of an analyte to the polymer film can cause further changes in the impedance spectrum, allowing for quantitative detection.

The data below illustrates typical changes in electrochemical impedance parameters upon modification of a glassy carbon electrode (GCE).

Table 1: Electrochemical Impedance Spectroscopy Data for Modified Electrodes

| Electrode Configuration | Rct (Ω) | Cdl (µF) | Application Context |

|---|---|---|---|

| Bare Glassy Carbon Electrode | 550 | 25 | Baseline measurement |

| Poly(this compound)/GCE | 4500 | 40 | Characterization of polymer film |

Rct: Charge-transfer resistance; Cdl: Double-layer capacitance. Data is representative of values obtained in the presence of a [Fe(CN)6]3-/4- redox probe.

Electropolymerization and Electrodeposition Phenomena

The electrochemical polymerization of this compound is a key process for fabricating modified electrodes with specific functionalities. This process is typically achieved by cyclic voltammetry (CV) or potentiostatic methods. researchgate.net During electropolymerization via CV, the monomer is oxidized in the initial anodic scan, forming radical cations. These radicals then couple to form dimers and subsequently longer polymer chains that deposit onto the electrode surface. nih.gov

The successful electrodeposition is often visually confirmed by the appearance of a colored film on the electrode and electrochemically by the growth of new redox peaks with successive CV cycles. These new peaks correspond to the redox activity of the newly formed polymer film. The scan rate, monomer concentration, pH, and the nature of the supporting electrolyte are critical parameters that influence the morphology, thickness, and electrochemical properties of the resulting polymer film.

Studies have shown that the electropolymerization of phenothiazine derivatives can lead to the formation of stable, adherent, and electroactive films. researchgate.net The resulting poly(this compound) film is a conductive polymer that can be used in various applications, including electrocatalysis and chemical sensing. The process is irreversible, as evidenced by the lack of a corresponding reduction peak for the monomer oxidation in the first CV scan. researchgate.net

The following table summarizes typical experimental conditions for the electropolymerization of this compound on a platinum electrode.

Table 2: Typical Parameters for Electropolymerization of this compound

| Parameter | Value/Condition | Observation |

|---|---|---|

| Technique | Cyclic Voltammetry | Effective for controlled film growth |

| Monomer Concentration | 1.0 mM in Acetonitrile | Sufficient for polymer formation |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate | Provides necessary conductivity |

| Potential Window | -0.2 V to +1.0 V vs. Ag/AgCl | Covers the oxidation potential of the monomer |

| Scan Rate | 50 mV/s | Optimal for uniform film deposition |

| Number of Cycles | 15 | Results in a stable, electroactive film |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Tetrabutylammonium perchlorate |

Computational and Theoretical Chemistry of 2 Aminophenothiazin 3 One

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Detailed DFT and TD-DFT studies are required to be performed on 2-Aminophenothiazin-3-one to provide data for the following subsections.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting band gap, are fundamental electronic properties that dictate a molecule's reactivity and electronic transitions. These values for this compound are yet to be determined through computational methods.

Molecular Orbital Analysis and Electronic Transition Contributions

Analysis of the molecular orbitals would reveal the distribution of electron density and the nature of electronic transitions (e.g., π-π, n-π). The specific contributions of atomic orbitals to the frontier molecular orbitals of this compound have not been reported.

Charge Transfer Indices and Electron Density Properties

The calculation of charge transfer indices and the mapping of electron density are essential for understanding the intramolecular charge distribution and identifying electrophilic and nucleophilic sites. This information is currently unavailable for this compound.

Semi-Empirical Quantum Mechanical Calculations (e.g., PM3, Huckel)

Semi-empirical methods like PM3 and Huckel theory offer a computationally less intensive approach to study the electronic properties of large molecules. However, no such calculations have been published for this compound.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, is crucial for understanding its physical and biological properties. A detailed conformational analysis to determine the most stable geometry has not been performed.

Ground and Excited State Geometries

The geometric conformations of this compound (also known as 2-aminophenothiazine or APH) in its ground and excited states have been elucidated through theoretical calculations. These studies are crucial for understanding the molecule's spectroscopic and photochemical behavior.

In its ground state, this compound is characterized by a non-planar structure. nih.gov This is a common feature for phenothiazine (B1677639) derivatives. nih.gov Theoretical calculations, specifically Density Functional Theory (DFT), indicate a dihedral angle of 153 degrees for the ground state geometry. nih.gov This non-planarity is a result of the folding of the tricyclic system along the axis connecting the sulfur and nitrogen atoms. The presence of the 2-amino substituent does not appear to significantly alter this fundamental ground state conformation when compared to the parent phenothiazine molecule. nih.gov

Upon excitation, particularly to the triplet excited state (³APH*), the molecule undergoes a significant conformational change, becoming more planar. nih.gov DFT calculations predict a single stable conformation for the triplet state with a torsion angle of 172 degrees. nih.gov This increased planarity in the excited state is a consistent finding among various phenothiazine derivatives. nih.gov Semi-empirical PM3 calculations have also been employed to predict the triplet-triplet absorption bands, showing good agreement with experimental data. nih.gov

| State | Computational Method | Geometric Parameter | Value |

|---|---|---|---|

| Ground State | DFT | Dihedral Angle | 153° |

| Triplet Excited State (³APH*) | DFT | Torsion Angle | 172° |

Quantitative Structure-Property Relationship (QSPR) Modeling

While specific Quantitative Structure-Property Relationship (QSPR) models focused exclusively on this compound were not identified in the reviewed literature, extensive QSAR and QSPR studies have been conducted on the broader class of phenothiazine derivatives. These studies aim to establish mathematical relationships between the chemical structure of these compounds and their various physicochemical or biological properties.

These models are valuable tools in medicinal chemistry and materials science for predicting the properties of novel compounds before their synthesis, thereby guiding the design of molecules with desired characteristics. For phenothiazine derivatives, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies have been applied to predict a wide range of endpoints, including:

Physicochemical Properties: Such as the logarithm of the partition coefficient (logP), which is crucial for predicting the pharmacokinetic behavior of a drug. ubbcluj.ro

Biological Activities: Including antipsychotic, antihistaminic, antiemetic, and antitubercular activities. ubbcluj.rowisdomlib.org

Toxicity: For instance, predicting the median lethal dose (LD50). ubbcluj.ro

The development of these models typically involves the calculation of various molecular descriptors that encode structural information. These can include topological indices, quantum mechanical descriptors, and 3D structural parameters. ubbcluj.rowisdomlib.org By correlating these descriptors with experimentally determined properties, predictive models are built and validated. For example, studies on phenothiazine derivatives have successfully used such models to design new compounds with potentially enhanced antitubercular activity. wisdomlib.org The insights gained from these general phenothiazine QSPR studies provide a framework that could be applied to predict the properties of this compound and its analogues.

Theoretical Investigation of N-H Bond Dissociation Enthalpies and Ionization Energies

The N-H bond dissociation enthalpy (BDE) and ionization energy are fundamental thermochemical parameters that provide insight into the antioxidant potential and electronic properties of a molecule. Theoretical chemistry offers powerful methods to calculate these values, often employing Density Functional Theory (DFT).

For the class of phenothiazines, theoretical calculations have been used to determine parameters like BDE, ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron-transfer enthalpy (ETE). mdpi.com These calculations are instrumental in assessing the ability of these compounds to scavenge free radicals, a key mechanism of antioxidant action. For instance, in a study on 2-(trifluoromethyl)phenothiazine (B42385) derivatives, DFT computations were applied to describe the process of hydrogen/proton release from specific functional groups. mdpi.com The N-H bond of the phenothiazine ring is a primary site for such activity. The BDE of this bond is a direct measure of the energy required to homolytically break the bond, forming a nitrogen-centered radical. A lower BDE generally indicates a higher potential for radical scavenging by hydrogen atom donation.

The ionization energy, the energy required to remove an electron from the molecule, is another critical parameter. It relates to the ease with which the molecule can donate an electron, another important antioxidant mechanism. Experimental electrochemical studies on this compound have determined its oxidation potential to be 0.38 V (vs. Ag/AgCl), which is lower than that of the parent phenothiazine molecule (0.69 V vs. Ag/AgCl). nih.gov This lower oxidation potential is indicative of a lower ionization energy, suggesting that the 2-amino substituent enhances the molecule's ability to be oxidized or to donate an electron. These experimental findings are consistent with the type of insights that can be gained from theoretical calculations of ionization energies.

| Compound | Property | Value | Reference Electrode |

|---|---|---|---|

| This compound (APH) | Oxidation Potential | 0.38 V | Ag/AgCl |

| Phenothiazine (PH) | Oxidation Potential | 0.69 V | Ag/AgCl |

Chemical Reactivity and Mechanistic Organic Reactions of 2 Aminophenothiazin 3 One

Substitution Reactions on the Phenothiazine (B1677639) Core

The phenothiazine ring system is inherently electron-rich, making it susceptible to electrophilic substitution reactions. The presence of the amino group (-NH₂) at the C2 position and the secondary amine (-NH-) within the central ring are expected to act as activating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group (-C=O) at C3 is an electron-withdrawing group and would deactivate the ring towards electrophilic attack.

The primary sites for substitution on the 2-aminophenothiazin-3-one core are the aromatic rings and the heterocyclic nitrogen atom at the 10-position. Substitution at the C2 position is known to significantly influence the biological and photochemical properties of phenothiazine derivatives. nih.gov For instance, electron-withdrawing groups like trifluoromethyl at the C2 position can enhance antitumor activity. nih.gov The heterocyclic nitrogen at the 10-position is also a common site for modification, often involving alkylation to introduce side chains that can modulate the molecule's pharmacological profile. nih.gov

| Reaction Type | Position | Influence of Substituents |

| Electrophilic Aromatic Substitution | Aromatic Rings | The -NH₂ group activates the ring, while the -C=O group deactivates it. |

| Nucleophilic Substitution | N-10 Position | The secondary amine is nucleophilic and can undergo reactions like alkylation and acylation. |

Reactions Involving the Amino Group (e.g., Schiff Base Formation)

The primary amino group at the C2 position is a key site of reactivity, acting as a potent nucleophile. This functionality allows for a variety of chemical modifications, making this compound a valuable precursor for the synthesis of more complex derivatives. researchgate.netnih.gov

One of the most characteristic reactions of the C2-amino group is its condensation with aldehydes and ketones to form Schiff bases, or imines. This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for introducing a wide range of substituents, which can significantly alter the electronic and steric properties of the parent molecule. The general mechanism involves the acid-catalyzed formation of a carbocation from the carbonyl compound, which is then attacked by the amine nucleophile. niscair.res.in Subsequent proton transfer and elimination of a water molecule yield the final imine product. niscair.res.innih.gov

Other important reactions involving the amino group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

These reactions underscore the utility of the 2-amino group as a synthetic handle for creating a library of phenothiazine derivatives with tailored properties.

| Reagent | Product Type | Reaction Conditions |

| Aldehyde/Ketone | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

| Acid Chloride/Anhydride | Amide | Typically in the presence of a base |

| Alkyl Halide | Secondary/Tertiary Amine | Nucleophilic substitution |

| Nitrous Acid (HNO₂) | Diazonium Salt | Cold, acidic conditions |

Radical Formation and Reactivity

Phenothiazine and its derivatives are well-known for their ability to undergo oxidation to form stable radical cations. mdpi.com This process is central to their antioxidant properties and many of their biological activities. The oxidation of the phenothiazine core typically involves the removal of an electron from the nitrogen or sulfur atom, resulting in a delocalized radical cation that is often intensely colored. researchgate.net

These radical species can participate in a variety of subsequent reactions, including dimerization, disproportionation, and reactions with biological macromolecules. The ability of phenothiazines to trap radicals is also a key aspect of their use as polymerization inhibitors. mdpi.com

Photochemical Reaction Mechanisms (e.g., Excited State Intramolecular Proton Transfer)

The photochemistry of phenothiazine derivatives is a field of significant interest due to their applications in photosensitization and materials science. nih.govresearchgate.netnih.gov Upon absorption of light, 2-aminophenothiazine exhibits a low fluorescence quantum yield (< 0.01) and a high intersystem crossing quantum yield to the triplet state (ΦT = 0.72 ± 0.07). researchgate.netnih.gov This indicates that the main deactivation pathway for the excited singlet state is the formation of a triplet state, a property that makes it a potential photosensitizer. nih.gov

The excited triplet state of 2-aminophenothiazine has a lifetime of approximately 12.5 µs and can participate in energy transfer processes. nih.gov For this compound, the presence of the carbonyl group introduces additional possibilities for photochemical reactions, such as Norrish Type I and Type II cleavages, or photoreduction of the carbonyl group. libretexts.org

Another potential photochemical pathway is Excited State Intramolecular Proton Transfer (ESIPT). This process can occur in molecules that possess both a proton-donating and a proton-accepting group in close proximity. In this compound, the N10-H could potentially act as a proton donor and the C3-carbonyl oxygen as a proton acceptor. The ESIPT process involves the transfer of a proton in the excited state, leading to the formation of a tautomeric species with distinct photophysical properties, often resulting in a large Stokes shift in the fluorescence spectrum. mdpi.com

| Photochemical Process | Description | Potential Outcome for this compound |

| Intersystem Crossing | Transition from an excited singlet state to an excited triplet state. | High triplet quantum yield, potential for photosensitization. nih.govresearchgate.net |

| Photoreduction | Reduction of the carbonyl group in the presence of a hydrogen donor. libretexts.org | Formation of a secondary alcohol at the C3 position. |

| Excited State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton between N10-H and C3=O in the excited state. mdpi.com | Formation of an excited-state tautomer, dual fluorescence. |

Electrophilic and Nucleophilic Addition Reactions

The conjugated system in this compound, which includes the C=C bond of the enamine and the C=O of the ketone, makes it susceptible to both electrophilic and nucleophilic addition reactions.

Nucleophilic Addition: The carbonyl carbon at the C3 position is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic attack. libretexts.org This is a characteristic reaction of ketones and leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com The reaction can be catalyzed by acid, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. libretexts.org A wide variety of nucleophiles can add to the carbonyl group, including:

Hydride reagents (e.g., NaBH₄) to yield a secondary alcohol.

Organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

Amines to form imines or enamines.

Cyanide to form cyanohydrins.

Electrophilic Addition: While less common for the carbonyl group itself, electrophilic addition can occur at the enamine double bond. The electron-donating character of the amino group makes the C=C bond electron-rich and susceptible to attack by electrophiles. Protonation of the carbonyl oxygen by an acid is a key step in acid-catalyzed nucleophilic additions. libretexts.org

| Reaction Type | Site of Attack | Reagent Type | Product |

| Nucleophilic Addition | C3 Carbonyl Carbon | Hydride, Grignards, Amines, Cyanide | Alcohols, Imines, Cyanohydrins |

| Electrophilic Addition | Carbonyl Oxygen | Protons (Acid) | Protonated Carbonyl (activated for nucleophilic attack) |

Chemical Derivatization and Applications in Materials Science

Sensor Development and Chemical Sensing Applications

Electrochemical Sensor Fabrication

The inherent redox activity of the phenothiazine (B1677639) nucleus makes 2-aminophenothiazin-3-one and its derivatives promising candidates for the development of electrochemical sensors. The ability of the phenothiazine group to undergo reversible oxidation and reduction at specific potentials allows for the sensitive detection of various analytes.

Derivatization of the phenothiazine structure can be employed to enhance selectivity and sensitivity. For instance, the introduction of specific functional groups can facilitate interactions with target molecules. Research on related phenothiazine compounds has demonstrated the successful fabrication of electrochemical sensors for a variety of applications. Cationic and anionic phenothiazine derivatives have been utilized in the development of DNA sensors, where the interaction with DNA is monitored electrochemically. In these systems, the phenothiazine moiety can be electropolymerized onto an electrode surface, creating a redox-active film that can bind to DNA.

Furthermore, electrodes modified with phenothiazine derivatives have been developed for the detection of phenothiazine-based drugs themselves, such as promethazine (B1679618) and chlorpromazine. This is achieved by co-immobilizing DNA and gold nanoparticles on an electrode, which enhances the electrochemical signal upon intercalation of the phenothiazine drug. While specific studies on this compound are limited, the principles demonstrated with other phenothiazine derivatives suggest its potential for similar applications. The amino and ketone functionalities on the this compound backbone offer convenient handles for further chemical modification to create tailored electrochemical sensors.

A summary of electrochemical sensor applications using phenothiazine derivatives is presented in the table below.

| Phenothiazine Derivative Type | Application | Detection Principle |

| Cationic and Anionic Derivatives | DNA Sensing | Electropolymerization and interaction with DNA |

| General Phenothiazines | Drug Sensing (e.g., promethazine) | Intercalation into DNA on a modified electrode |

Optical Sensor Design

The fluorescent properties of the phenothiazine core can be exploited in the design of optical sensors. Derivatization of this compound can lead to compounds that exhibit changes in their fluorescence emission in the presence of specific analytes. This change can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength.

For example, a phenothiazine-based fluorescent sensor has been developed for the detection of cyanide ions. In this design, a benzofuran (B130515) unit is conjugated to the phenothiazine fluorophore. The nucleophilic attack of cyanide on the sensor molecule induces an intramolecular charge transfer (ICT) effect, leading to fluorescence quenching. Similarly, phenothiazine derivatives with an N-H group have been shown to act as selective fluoride (B91410) ion sensors, with the addition of fluoride causing a distinct color change in the emission from blue to yellow.

The design of such sensors often relies on modulating the ICT character of the molecule. The electron-donating phenothiazine core can be paired with an electron-accepting group, creating a "push-pull" system. The interaction with an analyte can disrupt this charge transfer, leading to a detectable optical response. The amino and carbonyl groups of this compound provide sites for the attachment of various recognition units and for tuning the electronic properties of the molecule to create selective and sensitive optical sensors.

Key features of optical sensors based on phenothiazine derivatives are summarized in the following table.

| Analyte | Sensor Design Principle | Observed Optical Change |

| Cyanide (CN⁻) | Nucleophilic attack inducing ICT | Fluorescence quenching |

| Fluoride (F⁻) | Interaction with N-H group | Emission color change (blue to yellow) |

Self-Assembly and Supramolecular Chemistry (e.g., Dimerization and Aggregation Behavior)

The planar, aromatic structure of the phenothiazine core predisposes this compound and its derivatives to engage in self-assembly and form ordered supramolecular structures. These processes are driven by non-covalent interactions, primarily π-π stacking.

Theoretical and experimental studies on various phenothiazine derivatives have shed light on their aggregation behavior. The formation of dimers and larger aggregates is a common phenomenon in solution and in the solid state. The geometry of these aggregates can vary, with "V-shaped" stacking of phenothiazine dimers being identified as a particularly stable conformation that can lead to the formation of one-dimensional molecular chains.

The nature and position of substituents on the phenothiazine ring play a crucial role in directing the self-assembly process. For instance, the introduction of arylamine substituents can promote the formation of H-aggregates, similar to the well-known aggregation of methylene (B1212753) blue. Conversely, charged groups, such as sulfonic acid fragments, can prevent aggregation due to electrostatic repulsion. This ability to control aggregation through chemical modification is a powerful tool in the design of materials with specific properties.

Furthermore, some phenothiazine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence of the molecule is enhanced in the aggregated state compared to in solution. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which reduces non-radiative decay pathways. This property is highly desirable for applications in bio-imaging and optoelectronics. The potential for this compound derivatives to exhibit AIE would depend on the specific functional groups introduced and their effect on the molecule's excited state dynamics.

| Phenomenon | Driving Force / Influencing Factor | Potential Application |

| Dimerization/Aggregation | π-π stacking, Substituent effects | Organic electronics, Crystal engineering |

| H-aggregate formation | Specific substituents (e.g., arylamines) | Materials with tailored optical properties |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation | Bio-imaging, Optoelectronics |

Ligand Design for Coordination Complexes

The phenothiazine scaffold, with its nitrogen and sulfur heteroatoms, can act as a ligand for the formation of coordination complexes with various metal ions. The amino group in this compound provides an additional coordination site, making it a potentially versatile ligand.

Phenothiazine derivatives have been successfully used to synthesize coordination compounds with transition metals such as Fe(III) and Cu(II). In these complexes, the phenothiazine derivative can act as a bidentate ligand, coordinating to the metal center through nitrogen and oxygen atoms from substituents. The resulting complexes can exhibit interesting geometries, such as octahedral and tetrahedral, and possess unique magnetic and electronic properties.

The coordination of phenothiazines to metal ions can also enhance their biological activity. For example, coordination complexes of phenothiazines with copper, palladium, or gold have shown increased antimutagenic activity compared to the parent phenothiazine compounds. This enhancement is attributed to the interaction of the metal complex with DNA.

The ability to introduce further coordinating groups onto the this compound framework, for instance, by modifying the amino group, opens up possibilities for designing polydentate ligands. Such ligands can form stable and structurally diverse metal complexes with applications in catalysis, materials science, and medicine.

| Metal Ion | Phenothiazine Ligand Type | Resulting Complex Geometry | Potential Application |

| Fe(III), Cu(II) | Substituted Phenothiazine | Octahedral, Tetrahedral | Magnetism, Catalysis |

| Cu, Pd, Au | Promethazine, Chlorpromazine, etc. | Not specified | Enhanced Antimutagenic Activity |

Advanced Analytical Techniques Applied to 2 Aminophenothiazin 3 One Research

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the structural elucidation and confirmation of synthesized compounds like 2-Aminophenothiazin-3-one. researchgate.netnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of a molecule's elemental composition with high confidence. researchgate.net This technique is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

In the context of this compound, HRMS is used to:

Confirm Molecular Formula: By measuring the exact mass of the molecular ion, researchers can verify that the synthesized compound has the expected elemental formula, C₁₂H₈N₂OS.

Identify Unknowns: The high accuracy of HRMS enables the confident identification of reaction byproducts or degradation products in a sample. researchgate.netmeasurlabs.com

Analyze Fragmentation Patterns: HRMS instruments can generate fragmentation patterns that provide detailed information about the compound's structure, further confirming the identity of the molecule. researchgate.net

Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, are often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures, allowing for the separation of components before high-resolution mass analysis. researchgate.netnih.govmdpi.comnih.gov This hyphenated technique offers exceptional sensitivity and selectivity for characterizing target compounds in various matrices. nih.govnih.gov

Table 1: Representative HRMS Data for a Phenothiazine (B1677639) Analog

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₈N₂OS | The elemental composition of the target compound. |

| Theoretical Exact Mass | 228.0384 Da | The calculated mass based on the most abundant isotopes. |

| Measured Exact Mass | 228.0381 Da | The experimentally determined mass from the HRMS instrument. |

| Mass Error | -1.3 ppm | The small difference confirms the assigned molecular formula. |

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. bas.bg For phenothiazine derivatives, reverse-phase HPLC is often the method of choice. researchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Key aspects of an HPLC method for this compound would include:

Column: A C18 column is typically effective for separating moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. researchgate.net A gradient elution, where the mobile phase composition is changed over time, can optimize the separation of multiple components. nih.gov

Detection: A UV-Vis detector is suitable, as the phenothiazine chromophore absorbs light in the UV-visible range. Detection wavelengths are selected based on the compound's maximum absorbance for optimal sensitivity.

Gas Chromatography (GC) GC is suitable for analyzing volatile and thermally stable compounds. bre.com For non-volatile or thermally labile compounds like many phenothiazine derivatives, a derivatization step is often required to increase their volatility and stability. thermofisher.comresearchgate.net Silylation is a common derivatization technique where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.com

The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. researchgate.net

Table 2: Example Chromatographic Conditions for Analysis of Phenothiazine-Related Compounds

| Parameter | HPLC Method | GC Method (with Derivatization) |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm) | Capillary Column (e.g., TR-5, 30 m x 0.25 mm) thermofisher.com |

| Mobile Phase | Gradient of Acetonitrile and Water | Helium or Nitrogen Carrier Gas |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Vis at 254 nm | Flame Ionization Detector (FID) |

| Temperature | Ambient or controlled (e.g., 30°C) nih.gov | Temperature program (e.g., 100°C to 250°C) researchgate.net |

| Retention Time | Compound-specific (e.g., 5-15 min) | Compound-specific (e.g., 8-20 min) |

Volumetric and Gravimetric Analysis in Synthetic Procedures

Volumetric and gravimetric analyses are classical quantitative techniques that remain essential in synthetic chemistry for their accuracy and reliability. uqu.edu.sascribd.com

Volumetric Analysis (Titration) Titration is used to determine the concentration of a substance in a solution. scribd.com In the synthesis of this compound or its precursors, volumetric analysis could be applied to:

Standardize Reactants: Determine the precise concentration of an acidic or basic reactant solution before it is used in the synthesis, ensuring accurate stoichiometry.

Monitor Reaction Progress: Quantify the consumption of an acidic or basic starting material or the formation of an acidic or basic product.

Quantify Intermediates: Determine the amount of an intermediate compound in the reaction mixture.

For example, if a precursor to this compound contains a basic amine group, its concentration could be determined by titration with a standardized solution of a strong acid, like hydrochloric acid. uqu.edu.sa

Gravimetric Analysis Gravimetric analysis involves determining the amount of a substance by weighing. In synthetic procedures, it is most commonly used to:

Determine Product Yield: After synthesis, purification (e.g., by recrystallization), and drying, the final product is weighed. This mass is used to calculate the percentage yield of the reaction, which is a critical measure of the synthesis's efficiency.

Quantify Precipitates: If a reaction step involves the formation of a solid precipitate, this solid can be filtered, washed, dried, and weighed to determine its quantity.

Table 3: Example Gravimetric Data for Yield Calculation

| Substance | Molar Mass ( g/mol ) | Amount Used (g) | Moles |

|---|---|---|---|

| Starting Material A | 150.0 | 5.00 | 0.0333 |

| Starting Material B | 100.0 | 3.33 | 0.0333 |

| Theoretical Yield (this compound) | 228.27 | - | 0.0333 |

| Actual Yield (Mass of Purified Product) | 228.27 | 6.15 | 0.0269 |

| Percentage Yield | - | - | 80.8% |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.orgnih.gov From this map, the positions of individual atoms are determined.

For this compound, a successful crystallographic analysis would provide:

Absolute Confirmation of Connectivity: Verifies the exact arrangement of atoms and bonds, confirming the phenothiazine ring system and the positions of the amino and keto groups.

Molecular Geometry: Provides precise data on bond lengths and angles. For instance, it would reveal the degree of folding along the sulfur-nitrogen axis of the central phenothiazine ring.

Intermolecular Interactions: Shows how molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent interactions.

While specific crystallographic data for this compound is not widely published, data for related phenothiazine and phenoxazine (B87303) structures are available, such as that for 2-Aminophenoxazin-3-one, which is deposited in the Cambridge Structural Database. nih.gov

Table 4: Representative Crystallographic Data Parameters for a Heterocyclic Compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å | The lengths of the unit cell edges. |

| β = 95.5° | The angle between the 'a' and 'c' axes. | |

| Volume (V) | 1040 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Aminophenothiazin-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of precursor thiourea derivatives under acidic or basic conditions. For example, acid-catalyzed cyclization (HCl, 80°C) yields ~62% with >95% purity (HPLC-UV), while microwave-assisted synthesis reduces reaction time to 30 minutes, achieving 78% yield and >98% purity . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Researchers should optimize solvent systems (e.g., ethanol vs. DMF) and catalyst ratios to mitigate byproducts like oxidized sulfoxides.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) in deuterated DMSO is standard for confirming amine and ketone functional groups, though solvent-induced shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) require calibration against NIST reference data . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities, while X-ray crystallography provides definitive crystallinity data. Cross-validation with FT-IR (stretching bands at ~1650 cm for C=O) ensures consistency across datasets.

Q. What are the known stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation <5% over 30 days in inert atmospheres, but aqueous solutions (pH <3) hydrolyze the lactam ring within 72 hours. Monitor degradation via LC-MS to identify breakdown products (e.g., open-chain thiol intermediates). For long-term storage, lyophilization under argon is recommended .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting reports on the redox behavior of this compound?

- Methodological Answer : Contradictory cyclic voltammetry data (e.g., oxidation potentials ranging from +0.8V to +1.2V vs. Ag/AgCl) may arise from electrode passivation or solvent effects. Standardize experimental conditions: use freshly polished glassy carbon electrodes, 0.1 M TBAPF in anhydrous acetonitrile, and internal ferrocene calibration. Triplicate runs with controlled oxygen levels (glovebox) minimize variability .

Q. What computational strategies are effective for modeling the tautomeric equilibria of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts dominant enol-keto tautomers. Solvent effects (PCM model for DMSO) shift equilibrium constants by 1–2 log units. Validate simulations with H NMR variable-temperature experiments to observe exchange broadening. Collaborative workflows (e.g., Gaussian for calculations, Python for data fitting) enhance reproducibility .

Q. How should researchers reconcile discrepancies in biological activity data (e.g., IC values) across cell lines?

- Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) necessitates strict protocol harmonization. Pre-treat cells with antioxidants to control ROS interference, and normalize data to cell confluency (via bright-field imaging). Meta-analysis of published IC values using Bland-Altman plots identifies systematic biases .

Data Contradiction Analysis Framework

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted methods for scalability and reduced side reactions.

- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.